3-[(2-Chlorobenzyl)amino]-N-methylpropanamide
Overview
Scientific Research Applications
Synthesis and Characterization
3-[(2-Chlorobenzyl)amino]-N-methylpropanamide is utilized in the synthesis of complex organic compounds, demonstrating its role as an intermediate in the creation of novel chemical structures. For instance, its derivatives were studied in the context of synthesizing substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, showcasing the potential of 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide in facilitating ring closure reactions and contributing to the development of new heterocyclic compounds with potential biological activities (Sedlák et al., 2008).
Antimycobacterial and Antibacterial Evaluation
The chemical has been implicated in studies focusing on antimicrobial properties, where its derivatives have been synthesized and tested against various bacterial strains, including Mycobacterium tuberculosis. This highlights the compound's relevance in medicinal chemistry, particularly in the design and discovery of new drugs with antimicrobial activity (Semelková et al., 2017).
Enantioselective Catalysis
Research has also explored the enantioselective catalytic applications of 3-[(2-Chlorobenzyl)amino]-N-methylpropanamide derivatives. An example is a study on a novel S-enantioselective amidase from Arthrobacter sp. S-2, which acted on a related substrate to yield enantiomerically pure products, underlining the compound's utility in stereochemical resolutions within organic synthesis (Fuhshuku et al., 2015).
properties
IUPAC Name |
3-[(2-chlorophenyl)methylamino]-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-13-11(15)6-7-14-8-9-4-2-3-5-10(9)12/h2-5,14H,6-8H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHVITDRDLHPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorobenzyl)amino]-N-methylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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